molecular formula C12H21NO2 B8315153 2,2-Dimethyl-N-(1-propionyl-but-3-enyl)-propionamide

2,2-Dimethyl-N-(1-propionyl-but-3-enyl)-propionamide

Cat. No.: B8315153
M. Wt: 211.30 g/mol
InChI Key: QLBMFYYUSOZBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-N-(1-propionyl-but-3-enyl)-propionamide is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2,2-dimethyl-N-(5-oxohept-1-en-4-yl)propanamide

InChI

InChI=1S/C12H21NO2/c1-6-8-9(10(14)7-2)13-11(15)12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)

InChI Key

QLBMFYYUSOZBFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC=C)NC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.27 g of the above synthesized 2-(2,2-dimethyl-propionylamino)-pent-4-enoic acid (21.43 mmol) were dissolved in 13.5 ml of pyridine, treated with 132.81 ml of propionic anhydride (5 eq.), and heated to 100° for 15 h. After cooling, 10.04 ml of water were added and the mixture kept for 45 Min. at 90°. Careful pouring onto crashed ice/HCl, twofold extraction with AcOEt, washing twice with Na2CO3 and water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=8/2) left finally 2.10 g of the title compound as yellowish oil.
Quantity
21.43 mmol
Type
reactant
Reaction Step One
Quantity
132.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.04 mL
Type
reactant
Reaction Step Three
Quantity
13.5 mL
Type
solvent
Reaction Step Four

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